molecular formula C22H20N4O2 B12270558 2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12270558
M. Wt: 372.4 g/mol
InChI Key: CYSWVUQZHOUDNA-UHFFFAOYSA-N
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Description

2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a unique combination of benzyl, quinoxaline, and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline under controlled conditions to yield the desired product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of benzyl, quinoxaline, and pyrrolo[3,4-c]pyrrole moieties

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

5-benzyl-2-(3-methylquinoxalin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C22H20N4O2/c1-14-20(24-19-10-6-5-9-18(19)23-14)25-12-16-17(13-25)22(28)26(21(16)27)11-15-7-3-2-4-8-15/h2-10,16-17H,11-13H2,1H3

InChI Key

CYSWVUQZHOUDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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